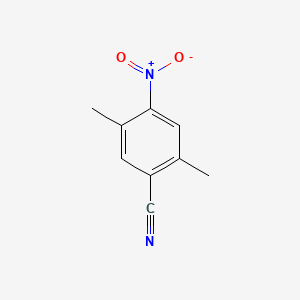

2,5-Dimethyl-4-nitrobenzonitrile

描述

Significance of Nitrile Functional Groups in Organic Synthesis and Material Science

The nitrile, or cyano, group (-C≡N) is a versatile functional group in organic chemistry. numberanalytics.combyjus.com Its unique electronic structure, characterized by a carbon-nitrogen triple bond, imparts a range of useful properties to the molecules that contain it. fiveable.melibretexts.org Nitriles are colorless liquids or solids with distinctive odors and are known for their high polarity. byjus.com This polarity leads to strong dipole-dipole interactions and relatively high boiling points compared to molecules of similar size. byjus.comlibretexts.org

The significance of nitriles is evident in their wide-ranging applications, from the synthesis of pharmaceuticals and agrochemicals to their use in materials science. numberanalytics.com For instance, acrylonitrile (B1666552) is a key component in the production of acrylic fibers, plastics, and synthetic rubbers like nitrile rubber, which is valued for its resistance to oils and chemicals. byjus.comslideshare.net

Nitriles are invaluable precursors in the synthesis of a wide variety of heterocyclic compounds. longdom.org Their ability to undergo various chemical transformations makes them ideal starting materials for constructing complex molecular architectures. longdom.org The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack, a key step in many ring-forming reactions. fiveable.melibretexts.org

The versatility of nitriles as precursors is highlighted by their use in synthesizing a diverse range of heterocyclic systems, including:

Purines longdom.org

Pyrimidines longdom.org

Pyrazines longdom.org

Imidazoles longdom.org

The ability of the nitrile group to participate in cycloaddition reactions, such as [2+2+2], [3+2], and [4+2] cycloadditions, further expands its utility in constructing both carbocyclic and heterocyclic frameworks. nih.gov

In the realm of coordination chemistry, nitriles serve as versatile ligands that can bind to metal ions in various ways. nih.gov They are generally considered weakly coordinating ligands, which makes them useful as temporary ligands that can be easily replaced by stronger ones, providing a convenient route to a wide array of metal complexes. nih.govwikipedia.org

The most common coordination mode for nitriles is as monodentate, or "end-on," ligands, where the nitrogen atom's lone pair of electrons donates to the metal center. nih.gov However, in some cases, particularly with low-valent metals, nitriles can also act as η²-ligands, where the π-system of the triple bond interacts with the metal. wikipedia.org

The electronic properties of the nitrile ligand can be tuned by the nature of the organic substituent (R group). This, in turn, influences the strength of the metal-nitrile bond. nih.gov The study of transition metal nitrile complexes is crucial for understanding catalytic processes, such as the hydration of nitriles to amides, a reaction catalyzed by nitrile hydratase enzymes where a metal-nitrile complex is a key intermediate. wikipedia.org

Importance of Nitroaromatic Compounds in Modern Organic Chemistry

Nitroaromatic compounds, which contain one or more nitro groups (-NO2) attached to an aromatic ring, are a cornerstone of modern organic chemistry. ontosight.ainih.gov These compounds are largely synthetic and have been instrumental in the development of numerous industrial products, including dyes, polymers, pesticides, and explosives. nih.govscispace.com The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the aromatic ring to which it is attached. nih.govwikipedia.org

The nitro group is a highly versatile functional group that can participate in a wide range of chemical reactions. nih.gov Its strong electron-withdrawing character deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution. wikipedia.org

One of the most important transformations of the nitro group is its reduction to an amino group (-NH2), which provides a gateway to a vast array of other functionalities and is a fundamental step in the synthesis of many aromatic amines, such as aniline. wikipedia.orgnumberanalytics.com The reduction can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) compounds, depending on the reaction conditions. numberanalytics.com

The nitro group's influence extends beyond the aromatic ring. For instance, the acidity of C-H bonds alpha (adjacent) to the nitro group is increased, allowing for the formation of nitronate anions which are valuable intermediates in carbon-carbon bond-forming reactions like the Henry (nitro-aldol) reaction and Michael additions. wikipedia.orgnih.gov

2,5-Dimethyl-4-nitrobenzonitrile is a member of the substituted benzonitrile (B105546) family, a class of compounds that feature a benzene (B151609) ring substituted with both a nitrile group and other functional groups. ontosight.ai The specific arrangement of the dimethyl, nitro, and nitrile groups on the benzene ring of this molecule gives it a unique set of properties and potential applications.

The presence of the electron-withdrawing nitro and nitrile groups, along with the electron-donating methyl groups, creates a complex electronic environment within the molecule. This interplay of electronic effects influences its reactivity in various chemical transformations. For instance, the nitro group makes the compound susceptible to reduction, while the nitrile group can undergo hydrolysis or be used to construct more complex heterocyclic structures. ontosight.ai

Substituted benzonitriles, such as this compound, are valuable intermediates in the synthesis of a wide range of products, including pharmaceuticals, dyes, and materials with specific optical or electronic properties. ontosight.ai The specific substitution pattern on the benzene ring allows for fine-tuning of the molecule's properties to suit a particular application.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | ontosight.aichemspider.comnih.gov |

| Molecular Weight | 176.17 g/mol | nih.gov |

| Monoisotopic Mass | 176.05858 Da | uni.lu |

| InChI | InChI=1S/C9H8N2O2/c1-6-4-9(11(12)13)7(2)3-8(6)5-10/h3-4H,1-2H3 | nih.govuni.lu |

| InChIKey | AIJHILQDGSFDQP-UHFFFAOYSA-N | chemspider.comnih.govuni.lu |

| SMILES | CC1=CC(=C(C=C1N+[O-])C)C#N | uni.lu |

| Predicted XlogP | 2.2 | uni.lu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dimethyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-9(11(12)13)7(2)3-8(6)5-10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJHILQDGSFDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224017 | |

| Record name | Benzonitrile, 2,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73713-69-6 | |

| Record name | Benzonitrile, 2,5-dimethyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073713696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-4-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-4-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZONITRILE, 2,5-DIMETHYL-4-NITRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SW7QB5K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,5 Dimethyl 4 Nitrobenzonitrile and Analogues

Direct Nitration Strategies for Benzonitrile (B105546) Derivatives

Direct nitration remains the most common and economically viable method for the synthesis of nitroaromatics. This approach involves the substitution of a hydrogen atom on the aromatic ring with a nitro group (–NO₂) through an electrophilic aromatic substitution (SEAr) reaction. For substituted benzonitriles, the existing groups on the ring profoundly influence the reaction's course and outcome.

The nitration of aromatic compounds is a well-studied class of organic reactions. nih.gov The mechanism proceeds through the attack of an electron-rich aromatic ring on a potent electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. nih.gov Subsequent deprotonation restores the ring's aromaticity, yielding the final nitroaromatic product.

The key electrophile in most aromatic nitration reactions is the nitronium ion (NO₂⁺). masterorganicchemistry.com This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. masterorganicchemistry.comchemistrysteps.com The sulfuric acid protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. masterorganicchemistry.com

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is aggressively attacked by the π-electron system of the benzonitrile derivative. masterorganicchemistry.com The rate-determining step is the formation of the arenium ion, as this step temporarily disrupts the stable aromatic system. masterorganicchemistry.com A weak base, such as the HSO₄⁻ ion or water, then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and completing the substitution. masterorganicchemistry.com

The position of nitration on a substituted benzene (B151609) ring is determined by the electronic properties of the substituents already present. This is known as the directing effect. libretexts.orgpressbooks.pub Substituents are broadly classified as either activating (ortho-, para-directing) or deactivating (meta-directing). pressbooks.publibretexts.org

In the case of the precursor 2,5-dimethylbenzonitrile, three substituents exert competing influences:

Methyl Groups (–CH₃): Alkyl groups are activating substituents that donate electron density to the ring via an inductive effect. They direct incoming electrophiles to the ortho and para positions. askthenerd.comchemguide.co.uk

Cyano Group (–CN): The nitrile group is a strongly deactivating substituent due to both its inductive electron withdrawal and resonance effects. It directs incoming electrophiles to the meta position. askthenerd.com

When multiple substituents are present, the directing effect of the most powerful activating group generally dominates. masterorganicchemistry.com For 2,5-dimethylbenzonitrile, the positions are influenced as follows:

The methyl group at C2 directs to positions C3 (ortho), C5 (already substituted), and C6 (para).

The methyl group at C5 directs to positions C4 (ortho), C6 (ortho), and C2 (already substituted).

The cyano group at C1 directs to positions C3 (meta) and C5 (already substituted).

By combining these effects, the position at C4 emerges as the most favorable for electrophilic attack. It is activated by being ortho to the C5-methyl group and is simultaneously meta to the deactivating cyano group. The C6 position is also activated (para to the C2-methyl and ortho to the C5-methyl), but may experience more steric hindrance. Therefore, the formation of 2,5-Dimethyl-4-nitrobenzonitrile is the electronically and sterically favored outcome.

| Position | Influence from C1-Cyano (Meta-Director) | Influence from C2-Methyl (Ortho-, Para-Director) | Influence from C5-Methyl (Ortho-, Para-Director) | Overall Likelihood of Nitration |

|---|---|---|---|---|

| C3 | Favored (Meta) | Favored (Ortho) | Disfavored | Possible, but less favored than C4 |

| C4 | Neutral | Neutral | Favored (Ortho) | Most Favored |

| C6 | Neutral | Favored (Para) | Favored (Ortho) | Possible, but potentially sterically hindered |

While substitution typically occurs at a carbon-hydrogen bond, electrophilic attack can also happen at a position already bearing a substituent. nih.gov This is known as ipso-attack. The functional groups that are attached to aromatic rings, such as alkyl, halogen, or carboxyl groups, can be replaced by a nitro group during nitration. semanticscholar.org

In the nitration of alkylbenzenes, ipso-attack at a carbon bearing an alkyl group can lead to the formation of an adduct. This intermediate can then undergo one of several pathways:

Revert to the starting materials.

Undergo rearrangement, where the nitro group migrates to an adjacent, unsubstituted carbon.

Lose the original substituent (e.g., elimination of an alkene from a tertiary alkyl group).

Studies on the nitration of 2,3- and 3,4-dimethylbenzonitriles have shown that adducts can form, which upon thermolysis can yield a nitro-substituted product via an apparent intramolecular 1,3-shift of the nitro group. researchgate.net This indicates that ipso-attack is a relevant consideration in the nitration of dimethylbenzonitrile isomers and could represent a minor reaction pathway or a source of unexpected byproducts.

Achieving high yield and regioselectivity in the nitration of complex substrates like dimethylbenzonitriles requires careful optimization of reaction conditions. Key parameters include temperature, reaction time, and the composition of the nitrating mixture. core.ac.uk

For deactivated substrates, such as those containing a nitrile group, forcing conditions like higher temperatures or stronger acid mixtures may be necessary to achieve a reasonable reaction rate. chemistrysteps.com However, harsh conditions can also lead to the formation of byproducts through over-nitration or oxidation. google.com The use of alternative nitrating systems, such as those involving nitric acid with trifluoroacetic anhydride and a zeolite catalyst, has been shown to effectively nitrate deactivated compounds like benzonitrile, predominantly at the meta-position. rsc.org Solid acid catalysts, such as zeolites, are particularly noteworthy as they can enhance regioselectivity and offer environmental benefits by being reusable. researchgate.net

The choice of solvent can significantly impact the efficiency and selectivity of aromatic nitration. While many industrial nitrations are carried out using the acidic mixture as the solvent, the use of an inert co-solvent can offer better control. Solvents can influence the reaction by altering the solubility of the reactants and stabilizing the charged intermediates. nih.gov

Activating substituents and aprotic polar solvents tend to favor a single-electron transfer (SET) mechanism, while deactivating substituents and protic polar solvents favor the traditional polar (Ingold-Hughes) mechanism. nih.gov In the nitration of some substrates, such as 1,4-dialkoxybenzenes, the regioselectivity is primarily dictated by solvation effects, which can be tuned by changing the solvent environment. nih.gov For deactivated systems like benzonitrile, solvents such as dichloromethane are often employed in combination with milder nitrating agents to improve selectivity. rsc.org

| Substrate | Nitrating System | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Benzonitrile | HNO₃ / Trifluoroacetic Anhydride / Zeolite Hβ | Not specified | Effectively nitrates the deactivated ring, yielding the meta-product. | rsc.org |

| o-Xylene | HNO₃ / Zeolite Beta | Dichloroethane | High regioselectivity for 4-nitro-o-xylene (68%). | google.com |

| 1,4-Dialkoxybenzene | Mixed Acid | Various | Regioselectivity is highly dependent on solvation effects and can be tuned by the solvent. | nih.gov |

| Aryl Boronic Acids | Fuming HNO₃ | Not specified | Efficient and chemoselective ipso-nitration with good functional group tolerance. | organic-chemistry.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Influence of Catalysts and Reagents in Nitration Protocols

The introduction of a nitro group onto an aromatic substrate, or nitration, is a quintessential electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the directing effects of pre-existing substituents on the aromatic ring, as well as the nature of the nitrating agent and the catalyst employed. In the case of synthesizing a this compound precursor from 2,5-dimethylbenzonitrile, the two methyl groups direct the incoming electrophile.

Traditional nitration methods often utilize a mixture of nitric acid and sulfuric acid. However, this approach can suffer from a lack of regioselectivity and the production of significant acid waste. google.com Modern synthetic protocols have focused on the use of solid acid catalysts and alternative nitrating agents to improve selectivity and create more environmentally benign processes. google.comresearchgate.net

Zeolites, such as zeolite-beta, have emerged as effective shape-selective catalysts for the nitration of xylene isomers. researchgate.netgoogle.com Their microporous structure can influence the transition state of the reaction, favoring the formation of specific isomers. For instance, in the nitration of o-xylene, zeolite Hβ has been shown to enhance the selectivity for 4-nitro-o-xylene. researchgate.net Similarly, phase-transfer catalysts have been employed in mixed acid systems to improve the regioselectivity in the nitration of m-xylene, significantly increasing the yield of the 4-nitro isomer over the 2-nitro isomer. researchgate.net

The choice of nitrating agent also plays a crucial role. Reagents range from the classic mixed acid to milder alternatives like N2O5 or nitronium salts such as NO2BF4. researchgate.netresearchgate.net The reactivity of the nitrating system does not necessarily correlate with regioselectivity; high ortho-para selectivity is often maintained even with highly reactive nitrating agents. nih.gov For example, the nitration of toluene with various systems consistently yields low amounts of the meta-substituted product. nih.gov The steric bulk of the nitrating agent can also influence the ratio of ortho to para products. nih.gov

| Substrate | Catalyst/System | Key Finding | Reference |

|---|---|---|---|

| o-Xylene | Zeolite Hβ | High activity and selectivity towards 4-nitro-o-xylene. | researchgate.net |

| m-Xylene | Phase-Transfer Catalyst | Significantly increased the ratio of 4-nitro-m-xylene to 2-nitro-m-xylene. | researchgate.net |

| p-Xylene | Zeolite-Beta | Achieved 100% selectivity for 2-nitro-p-xylene. | google.com |

| o-Xylene | P/Mo/SiO2 | Achieved nearly complete conversion with good selectivity for 4-nitro-o-xylene. | researchgate.net |

Cyanation Routes to Substituted Benzonitriles

The nitrile functional group is a valuable synthon in organic chemistry, readily convertible into amines, carboxylic acids, and ketones. Several methods exist for its introduction onto an aromatic ring.

Conversion of Halogenated Precursors to Nitriles

A common strategy for synthesizing benzonitriles involves the displacement of a halogen atom from a precursor molecule.

Nucleophilic aromatic substitution (SNAr) is a direct method for arene functionalization where a nucleophile replaces a leaving group on an aromatic ring. science.gov For this reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov In the context of this compound synthesis, a suitable precursor would be a 4-halo-2,5-dimethylnitrobenzene, where the nitro group activates the ring towards nucleophilic attack by a cyanide source.

The classical SNAr mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. nih.gov A variety of cyanide sources can be used, including simple alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN). rsc.org The choice of solvent is critical, with polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) being commonly used to solvate the cation of the cyanide salt and enhance the nucleophilicity of the cyanide anion.

| Cyanide Source | Typical Application/Properties | Reference |

|---|---|---|

| Potassium Cyanide (KCN) | Commonly used in polar aprotic solvents for SNAr reactions. | rsc.org |

| Sodium Cyanide (NaCN) | Used in the Rosenmund–von Braun reaction, often with a copper catalyst. | atamanchemicals.com |

| Copper(I) Cyanide (CuCN) | Classic reagent for the Rosenmund-von Braun reaction, typically requiring high temperatures. | nih.gov |

Transition metal catalysis has revolutionized the synthesis of aryl nitriles from aryl halides, offering milder conditions and broader substrate scope compared to traditional methods like the Rosenmund-von Braun reaction. atamanchemicals.comrsc.org Palladium- and nickel-based catalyst systems are the most extensively studied for this transformation. rsc.orgresearchgate.net

Palladium-catalyzed cyanation reactions are highly efficient for a wide range of aryl bromides, chlorides, and triflates. rsc.org These reactions typically involve a Pd(0) catalyst, a phosphine ligand, and a cyanide source. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. organic-chemistry.org A variety of cyanide sources have been employed, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and sodium cyanide (NaCN). organic-chemistry.org Zn(CN)₂ is often favored due to its lower toxicity compared to alkali metal cyanides.

Nickel-catalyzed cyanations have emerged as a cost-effective alternative to palladium-based systems. researchgate.netorganic-chemistry.org These reactions can also effectively convert aryl halides to the corresponding nitriles and often show excellent functional group tolerance. organic-chemistry.org Dual photoredox-nickel catalysis has enabled cyanations to proceed under benign conditions at room temperature, avoiding the need for highly toxic reagents. chinesechemsoc.org

| Catalyst System | Cyanide Source | Advantages | Reference |

|---|---|---|---|

| Palladium/Phosphine Ligand | Zn(CN)₂, K₄[Fe(CN)₆], NaCN | High efficiency, broad substrate scope (aryl bromides, chlorides, triflates), mild conditions. | rsc.org |

| Nickel/Ligand | Zn(CN)₂, K₄[Fe(CN)₆] | Cost-effective, sustainable, enables mild and versatile transformations. | researchgate.netorganic-chemistry.org |

| Palladium on Carbon (Pd/C) | K₄[Fe(CN)₆] | Practical, applicable to various aryl bromides and activated chlorides, avoids additives and ligands. | organic-chemistry.orgresearchgate.net |

| Photoredox/Nickel Dual Catalysis | 1,4-dicyanobenzene | Benign room temperature conditions, avoids hypertoxic reagents. | organic-chemistry.orgchinesechemsoc.org |

Dehydration of Aldoximes to Nitriles

An alternative route to nitriles that avoids the use of halogenated precursors is the dehydration of aldoximes (R-CH=NOH). This method is particularly attractive as aldoximes can be readily prepared from the corresponding aldehydes.

The conversion of an aldoxime to a nitrile is a dehydration reaction that can be promoted by a variety of reagents and catalysts. The mechanism often involves the activation of the hydroxyl group to transform it into a better leaving group.

In acidic conditions, the reaction can proceed via a mechanism similar to the Beckmann rearrangement. The hydroxyl group of the oxime is protonated by an acid catalyst, creating a good leaving group (water). youtube.com As the water molecule departs, a hydride shift from the adjacent carbon to the nitrogen can occur, leading to the formation of a nitrilium ion, which is then deprotonated to yield the final nitrile product. youtube.com

A wide array of dehydrating agents can facilitate this transformation under neutral or basic conditions. Reagents such as phosphorus oxychloride, benzenesulfonyl chloride, or BOP reagent (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) are effective. atamanchemicals.comnih.gov The reaction with BOP, for instance, is proposed to proceed through the formation of a phosphonium species, which is then displaced to form the nitrile. nih.gov

Furthermore, enzymatic methods using aldoxime dehydratases offer a green and sustainable alternative for nitrile synthesis. mdpi.comnih.gov These enzymes catalyze the dehydration of aldoximes to nitriles under mild conditions of temperature and pressure, operating via a general acid-base catalysis mechanism within the enzyme's active site. mdpi.comebi.ac.uk

Catalyst Systems for Efficient Nitrile Formation from Oximes

The dehydration of aldoximes presents a robust and cyanide-free pathway for the synthesis of nitriles, including precursors to this compound. This transformation is facilitated by a variety of catalyst systems, ranging from biocatalysts to transition metal complexes and organocatalysts, which offer mild and efficient alternatives to traditional methods.

Biocatalytic Systems: Aldoxime dehydratases (Oxd) are enzymes that catalyze the dehydration of aldoximes to nitriles under mild, aqueous conditions. nih.govrsc.org These heme-containing proteins are found in bacteria and fungi and have demonstrated significant potential for sustainable industrial processes. rsc.org The biocatalytic potential of these enzymes lies in their ability to operate at ambient temperature and pressure, often in water, thus avoiding the use of hazardous reagents and harsh reaction conditions. nih.gov Different aldoxime dehydratases exhibit broad substrate scope, accepting a range of aliphatic and aromatic aldoximes. nih.gov This methodology represents a green chemistry approach to nitrile synthesis.

Chemical Catalyst Systems: A diverse array of chemical catalysts has been developed for the dehydration of oximes. These systems often provide high yields and functional group tolerance.

Rhodium Catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) has been shown to be effective in the conversion of nitriles to amides using acetaldoxime as a water surrogate. orgsyn.org This process highlights the catalytic cycle involving nitrile and oxime intermediates, suggesting the utility of rhodium complexes in transformations involving these functional groups. orgsyn.org

Appel-Type Dehydration Catalysts: A highly efficient catalytic Appel-type dehydration of oximes to nitriles has been developed using a system of oxalyl chloride, triethylamine, and a catalytic amount of triphenylphosphine oxide (Ph₃PO). researchgate.net This method is notable for its rapid reaction times, often completing in under 10 minutes with catalyst loadings as low as 1 mol%. researchgate.net The reaction is applicable to a wide scope of aromatic, heteroaromatic, and aliphatic oximes. researchgate.net

DMSO-Based Systems: The use of oxalyl chloride with a catalytic amount of dimethyl sulfoxide (DMSO) in the presence of triethylamine enables the conversion of aldoximes to nitriles at room temperature. organic-chemistry.org This system provides good to excellent yields for a variety of cyano compounds. organic-chemistry.org

The selection of a catalyst system depends on factors such as substrate scope, desired reaction conditions, and tolerance of other functional groups present in the molecule, such as the nitro and methyl groups in the precursor to this compound.

Derivatization and Functionalization Strategies of this compound

The structure of this compound features two primary reactive sites: the nitro group and the nitrile group. These functional groups allow for a range of derivatization and functionalization reactions, enabling the synthesis of a diverse library of related compounds.

Reduction of the Nitro Group to Amine Functionality

The conversion of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, yielding 4-amino-2,5-dimethylbenzonitrile. This reaction opens up extensive possibilities for further molecular elaboration.

Achieving the selective reduction of the nitro group in the presence of the nitrile functionality is crucial. Several methodologies have been developed to accomplish this chemoselective transformation.

Borane Complexes: Reagents such as borane-tetrahydrofuran complex (BH₃·THF) are commonly used for the preparative scale reduction of a nitrile to a primary amine. calvin.edu However, careful selection of reagents is necessary. A mixture of boron trifluoride etherate and sodium borohydride has been explored for its utility in selectively reducing nitriles in the presence of nitro groups under aprotic conditions. calvin.edu

Metal-Based Systems: Catalytic hydrogenation is an economical and effective method, but its selectivity can be limited. kchem.org Alternative metal-based systems offer greater selectivity. kchem.org

Sodium Borohydride with Transition Metal Complexes: Sodium borohydride (NaBH₄) by itself is a mild reducing agent that typically reduces aldehydes and ketones but not nitro groups. jsynthchem.com However, its reducing power can be enhanced by using it in conjunction with transition metal complexes. A system of NaBH₄ in the presence of Ni(PPh₃)₄ has been shown to reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com

Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using tin and hydrochloric acid is a classic method that is known to be selective for the nitro group over carbonyl groups. scispace.com

Dicobalt Octacarbonyl (Co₂(CO)₈): A reducing agent prepared from Co₂(CO)₈ and water has been reported for the selective reduction of various functional groups. kchem.org This system has been successfully applied to the reduction of p-chloronitrobenzene to p-chloroaniline, demonstrating its potential for selective nitro group reduction in the presence of other functionalities. kchem.org

The following table summarizes various reagent systems for the selective reduction of nitro groups.

| Reagent System | Solvent | Key Features |

| Boron Trifluoride Etherate / NaBH₄ | Aprotic Solvents | Can be optimized for selective nitrile reduction, requiring careful control for nitro reduction. calvin.edu |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Enhances the reducing power of NaBH₄ to effectively reduce nitro groups. jsynthchem.com |

| Sn / HCl | Acidic Medium | A classic method selective for nitro groups over many other functionalities. scispace.com |

| Co₂(CO)₈ / H₂O | Dimethoxyethane (DME) | Offers selective reduction under relatively mild conditions. kchem.org |

| Na₂Sₓ·9H₂O / Sulfur | Water | Used for selective reduction of one nitro group in dinitro compounds. scispace.com |

The product of the nitro reduction, 4-amino-2,5-dimethylbenzonitrile, is a versatile intermediate. The primary aromatic amine functionality can undergo a variety of subsequent reactions.

Diazotization and Sandmeyer Reactions: The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. msu.edu Aryl diazonium salts are highly useful intermediates that can be replaced by a wide range of nucleophiles, with the loss of nitrogen gas (N₂) as a driving force. msu.edu Common transformations include:

Substitution with halogens (Cl, Br) using cuprous salts (Sandmeyer reaction). msu.edu

Substitution with a cyano group, also via the Sandmeyer reaction.

Substitution with a hydroxyl group by heating in water.

Substitution with fluorine via the Schiemann reaction, which involves the formation of a diazonium tetrafluoroborate salt that is then heated. msu.edu

Reductive deamination (replacement with hydrogen) using hypophosphorous acid (H₃PO₂). msu.edu

Amide Formation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This reaction can be used to protect the amino group or to introduce new functionalities.

Cyclization Reactions: The bifunctional nature of 4-amino-2,5-dimethylbenzonitrile (containing both an amine and a nitrile) allows it to be used as a building block in the synthesis of heterocyclic compounds. For instance, 2-aminobenzonitriles can react with ynones in a base-promoted, transition-metal-free reaction to form polysubstituted 4-aminoquinolines. cardiff.ac.uk

Reactions Involving the Nitrile Group

The cyano (-C≡N) group of this compound is also susceptible to chemical modification, providing another avenue for derivatization.

The nitrile group can be converted to an amide or a carboxylic acid through hydrolysis.

Amidation (Partial Hydrolysis): The selective partial hydrolysis of a nitrile to an amide is a valuable transformation, as amides are important functional groups in pharmaceuticals and other materials. orgsyn.org While traditional hydration of nitriles often requires harsh acidic or basic conditions that can lead to the formation of the carboxylic acid, milder methods have been developed. orgsyn.orgsemanticscholar.org

Acid-Catalyzed Hydration: A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can convert both aliphatic and aromatic nitriles into their corresponding amides selectively and in a single step. acs.org For more sterically hindered nitriles, a system of acetic acid (AcOH) and H₂SO₄ at higher temperatures can be effective. acs.org

Alkaline Hydrolysis: Partial hydrolysis of nitriles to amides can be achieved in alkaline media, with reaction conditions optimized to favor amide formation over the fully hydrolyzed carboxylic acid. semanticscholar.org

Hydrolysis to Carboxylic Acid (Complete Hydrolysis): Under more forcing acidic or basic conditions with prolonged reaction times and higher temperatures, the nitrile group can be fully hydrolyzed to a carboxylic acid, yielding 2,5-dimethyl-4-nitrobenzoic acid.

The following table outlines conditions for the transformation of the nitrile group.

| Transformation | Reagent System | Product |

| Amidation | TFA / H₂SO₄ | 2,5-Dimethyl-4-nitrobenzamide acs.org |

| Amidation | NaOH / Ethanol | 2,5-Dimethyl-4-nitrobenzamide semanticscholar.org |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2,5-Dimethyl-4-nitrobenzoic acid |

Cycloaddition Reactions with Nitrile Functionality

The nitrile group of this compound is a versatile functional handle for participating in cycloaddition reactions, most notably in the synthesis of tetrazole derivatives. The [3+2] cycloaddition reaction between a nitrile and an azide, often catalyzed by a Lewis acid, is a prominent method for the construction of the tetrazole ring system.

The synthesis of 5-substituted-1H-tetrazoles from various nitriles and sodium azide is a well-established transformation. This reaction typically proceeds in the presence of a catalyst, such as zinc salts (e.g., ZnCl₂, ZnBr₂, Zn(OTf)₂), which activates the nitrile group towards nucleophilic attack by the azide ion. The subsequent intramolecular cyclization yields the desired tetrazole ring. The reaction can be carried out in various solvents, including DMF, DMSO, and water. A general scheme for this reaction involves the treatment of the nitrile with sodium azide in the presence of a catalyst, often with heating, to afford the corresponding tetrazole. For instance, the reaction of 4-nitrobenzonitrile (B1214597) with sodium azide in the presence of 20 mol% of zinc chloride is complete in 10 hours, yielding the corresponding tetrazole in 92% yield. Similar high yields are observed for other substituted benzonitriles.

While a specific example for this compound is not extensively detailed in the reviewed literature, analogous reactions with substituted benzonitriles provide a strong basis for its successful conversion to the corresponding tetrazole, 5-(2,5-dimethyl-4-nitrophenyl)-1H-tetrazole. The general conditions for this transformation are summarized in the table below.

| Entry | Nitrile Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 4-Nitrobenzonitrile | ZnCl₂ (20) | None | 10 | 92 |

| 2 | 2-Chlorobenzonitrile | ZnCl₂ (20) | None | 12 | 90 |

| 3 | 2-Methylbenzonitrile | ZnCl₂ (20) | None | 15 | 88 |

Modifications of Alkyl Substituents

The two methyl groups on the aromatic ring of this compound present opportunities for further functionalization, allowing for the introduction of new chemical moieties and the extension of the molecular framework.

The benzylic positions of the methyl groups are susceptible to oxidation, providing a route to carboxylic acids, aldehydes, or other functional groups. The selective oxidation of a benzylic C-H bond is a fundamental transformation in organic synthesis. A common and potent oxidizing agent for this purpose is potassium permanganate (KMnO₄). This reaction is typically performed in a basic aqueous solution at elevated temperatures. The mechanism involves the abstraction of a benzylic hydrogen to form a benzyl radical, which is subsequently oxidized to the corresponding carboxylate. Acidic workup then furnishes the carboxylic acid.

Given the presence of two methyl groups in this compound, selective oxidation of one methyl group over the other can be challenging and may lead to a mixture of products, including the dicarboxylic acid. However, by carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidizing agent, it is possible to achieve a degree of selectivity. The electron-withdrawing nature of the nitro and nitrile groups can influence the reactivity of the adjacent methyl groups.

More modern and milder methods for benzylic oxidation often employ catalytic systems. These can involve transition metal catalysts in the presence of an oxidant like oxygen or a peroxide. For example, the selective oxidation of alkyl-substituted nitroaromatics to the corresponding nitrobenzoic acids can be achieved using catalysts like Co(OAc)₂ with O₂ in the presence of N-hydroxyphthalimide. These methods can offer higher selectivity and functional group tolerance compared to strong, stoichiometric oxidants.

| Entry | Substrate | Oxidizing System | Product |

| 1 | 2-Nitrotoluene | MnSO₄/KOH, O₂ | 2-Nitrobenzaldehyde |

| 2 | 4-Nitrotoluene | KMnO₄, NaOH/H₂O | 4-Nitrobenzoic acid |

| 3 | 2,4-Dinitrotoluene | Co(OAc)₂/NHPI, O₂ | 2,4-Dinitrobenzoic acid |

Spectroscopic and Advanced Characterization of 2,5 Dimethyl 4 Nitrobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For 2,5-Dimethyl-4-nitrobenzonitrile, ¹H, ¹³C, and ¹⁵N NMR spectroscopy are instrumental in confirming its molecular structure.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups.

The carbon atom of the nitrile group (-C≡N) is expected to appear in the range of 115-120 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro and nitrile groups (C-4 and C-1, respectively) will be deshielded and appear at a lower field. Conversely, the carbons bearing the electron-donating methyl groups (C-2 and C-5) will be more shielded. The methyl carbons themselves will appear at a much higher field, typically in the range of 15-25 ppm.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-CN) | ~110 - 115 |

| C-2 (C-CH₃) | ~140 - 145 |

| C-3 (C-H) | ~130 - 135 |

| C-4 (C-NO₂) | ~148 - 153 |

| C-5 (C-CH₃) | ~135 - 140 |

| C-6 (C-H) | ~125 - 130 |

| C≡N | ~115 - 120 |

| CH₃ (at C-2) | ~18 - 22 |

| CH₃ (at C-5) | ~17 - 21 |

¹⁵N NMR Spectroscopy for Nitro and Nitrile Groups

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atoms in a molecule. Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it is highly valuable for characterizing nitrogen-containing functional groups. researchgate.net

For this compound, two distinct signals are expected in the ¹⁵N NMR spectrum, one for the nitrile nitrogen and one for the nitro nitrogen. The chemical shifts of these nitrogen atoms are highly sensitive to their electronic environment.

The nitrogen of the nitrile group in aromatic compounds typically resonates in the range of -140 to -120 ppm relative to nitromethane. The nitrogen of the nitro group in aromatic compounds is found further downfield, generally in the range of -10 to +10 ppm. researchgate.netscience-and-fun.de

A predicted ¹⁵N NMR data table is presented below.

| Nitrogen | Predicted Chemical Shift (ppm vs. CH₃NO₂) |

|---|---|

| N (Nitrile) | -135 to -125 |

| N (Nitro) | -5 to +5 |

Vibrational Spectroscopy (FT-IR and Raman) in Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. contractlaboratory.comthermofisher.com

Analysis of Nitro Group Asymmetric and Symmetric Stretches

The nitro group (-NO₂) has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In aromatic nitro compounds, these bands are typically strong in the FT-IR spectrum.

Asymmetric Stretch (νas): This vibration usually appears in the region of 1500-1570 cm⁻¹.

Symmetric Stretch (νs): This vibration is typically observed in the range of 1330-1370 cm⁻¹.

The exact positions of these bands can be influenced by the electronic nature of other substituents on the aromatic ring.

Characterization of Nitrile Stretching Frequencies

The nitrile group (-C≡N) has a very characteristic and sharp stretching vibration (νC≡N) that is typically found in a relatively clean region of the mid-infrared spectrum. For aromatic nitriles, this band usually appears in the range of 2220-2240 cm⁻¹. The intensity of this band can vary, but it is often a useful diagnostic peak in both FT-IR and Raman spectra.

A summary of the expected key vibrational frequencies for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching (νC≡N) | 2220 - 2240 | Medium to Sharp |

| Nitro (-NO₂) | Asymmetric Stretch (νas) | 1500 - 1570 | Strong |

| Symmetric Stretch (νs) | 1330 - 1370 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound, with the molecular formula C₉H₈N₂O₂, the calculated monoisotopic mass is 176.05858 Da. uni.lu This precise mass is a critical identifier for the compound in complex mixtures.

HRMS analysis also allows for the prediction of mass-to-charge ratios (m/z) for various adducts that the molecule may form in the mass spectrometer's ion source. These predicted values are essential for identifying the molecular ion peak and its variations during analysis.

Table 1: Predicted HRMS Adducts for this compound uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.06586 |

| [M+Na]⁺ | 199.04780 |

| [M-H]⁻ | 175.05130 |

| [M+NH₄]⁺ | 194.09240 |

| [M+K]⁺ | 215.02174 |

A detailed experimental analysis of the electron ionization (EI) or other tandem mass spectrometry (MS/MS) fragmentation pathways specifically for this compound is not extensively reported in the surveyed scientific literature. While general fragmentation patterns for nitroaromatic compounds and benzonitriles are known, specific high-resolution data detailing the fragment ions and their relative abundances for this exact molecule are not publicly available.

X-ray Crystallography for Solid-State Structure Determination

A thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that a single-crystal X-ray structure for this compound has not been publicly reported. uni.lu The statement "No literature data available for this compound" in chemical databases underscores this finding. uni.lu

As no crystallographic data has been published, information regarding the crystal system (e.g., monoclinic, orthorhombic) and the space group of this compound is currently unavailable.

Specific, experimentally determined bond lengths, bond angles, and torsion angles for this compound that would be derived from X-ray crystallography are not available in the absence of a solved crystal structure.

An analysis of intermolecular interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, and the resulting crystal packing arrangement is contingent on the availability of a determined crystal structure. Therefore, these details for this compound remain uncharacterized.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In the case of aromatic nitro compounds such as this compound, the UV-Vis spectrum is typically characterized by distinct absorption bands arising from π → π* and n → π* electronic transitions. The benzene (B151609) ring and the nitro group (-NO₂) are the primary chromophores. The cyano group (-CN), being an electron-withdrawing group, also influences the electronic properties of the benzene ring and thus its absorption characteristics.

For aromatic nitro compounds, several types of electronic transitions are expected:

π → π Transitions:* These are typically high-intensity absorptions and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In nitroaromatic compounds, these transitions are often associated with the benzene ring and the nitro group's conjugated system. For nitrobenzene (B124822) itself, a strong π → π* transition is observed around 250-270 nm. The presence of methyl and cyano groups on the ring in this compound would be expected to cause a bathochromic (red) shift in this absorption band due to electronic effects.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These are generally of much lower intensity (lower molar absorptivity) compared to π → π* transitions and appear at longer wavelengths, often in the region of 300-400 nm. rsc.org These transitions are characteristically weak. rsc.org

Intramolecular Charge Transfer (ICT) Transitions: In many substituted nitrobenzenes, a significant charge transfer can occur from the electron-donating groups or the benzene ring to the electron-withdrawing nitro group upon electronic excitation. This often results in a strong absorption band. The methyl groups on this compound act as weak electron-donating groups, which could contribute to an ICT character in one of the π → π* transitions.

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. Polar solvents tend to stabilize the excited state more than the ground state for π → π* transitions, leading to a red shift.

Table of Related Compound UV-Vis Data

To provide context, the following table presents UV-Vis absorption data for similar nitroaromatic compounds. This data can be used to estimate the likely absorption regions for this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type | Reference |

| 4-Nitrobenzaldehyde | Cyclohexane | ~300 | ~1,000 | π → π* (arene) | rsc.org |

| 4-Nitrobenzaldehyde | Cyclohexane | ~250 | ~10,000 | π → π* (nitro group) | rsc.org |

| 4-Nitrobenzaldehyde | Cyclohexane | ~350 | ~100 | n → π* | rsc.org |

| 4-Nitrobenzyl alcohol | Water | 285 | Not Specified | Not Specified | researchgate.net |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data for 4-nitrobenzaldehyde, which has a similar substitution pattern to this compound (an electron-withdrawing group para to a nitro group), shows the typical high-intensity π → π* band and a much weaker n → π* band at a longer wavelength. rsc.org It can be reasonably expected that the UV-Vis spectrum of this compound would exhibit similar features, with the exact λmax values shifted due to the presence of the two methyl groups.

Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl 4 Nitrobenzonitrile

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular and electronic properties. For 2,5-Dimethyl-4-nitrobenzonitrile, these methods can elucidate its three-dimensional structure, spectroscopic signatures, and the distribution of its frontier molecular orbitals, which are key to understanding its reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. nih.gov By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the positions of the atoms in this compound can be optimized to find the lowest energy conformation. researchgate.netijres.org This process yields precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP)

| Parameter | Bond/Angle | Expected Value (Å or °) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| C-NO₂ | ~1.48 Å | |

| N-O | ~1.22 Å | |

| C-CH₃ | ~1.51 Å | |

| Bond Angle | C-C-C (ring) | ~118 - 122° |

| C-C-CN | ~119 - 121° | |

| C-C-NO₂ | ~118 - 120° |

Note: The values in this table are illustrative and based on general values for similar functional groups and aromatic systems. Specific calculations would be needed for precise values for this compound.

Computational methods are instrumental in predicting and interpreting various types of spectra. illinois.edumdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of nuclear magnetic resonance (NMR) chemical shifts. illinois.edu For this compound, ¹H and ¹³C NMR spectra can be predicted. The chemical shifts are influenced by the electron density around each nucleus. ucl.ac.uk For instance, the aromatic protons and carbons would be deshielded due to the electron-withdrawing effects of the nitro and cyano groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Position | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | Aromatic H | 7.5 - 8.5 | Electron-withdrawing NO₂ and CN groups |

| Methyl (CH₃) | 2.3 - 2.7 | Attached to the aromatic ring | |

| ¹³C | Aromatic (C-NO₂) | 145 - 155 | Strong deshielding by nitro group |

| Aromatic (C-CN) | 110 - 120 | Deshielding by cyano group | |

| Nitrile (C≡N) | 115 - 120 | Characteristic nitrile carbon shift |

Note: These are estimated chemical shift ranges. Actual values can be influenced by solvent and temperature. sigmaaldrich.com

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands in an IR spectrum. niscpr.res.inesisresearch.org For this compound, characteristic stretching frequencies for the nitrile (C≡N) and nitro (NO₂) groups would be of primary interest. The C≡N stretch is typically observed as a sharp band of medium intensity, while the NO₂ group exhibits strong symmetric and asymmetric stretching bands. nih.gov

Table 3: Predicted Principal IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | NO₂ | ~1520 - 1560 |

| Symmetric Stretch | NO₂ | ~1340 - 1370 |

| Stretch | C≡N | ~2220 - 2240 |

| Aromatic Stretch | C=C | ~1450 - 1600 |

| Stretch | C-H (aromatic) | ~3000 - 3100 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.comqnl.qarsc.org It calculates the energies of electronic transitions from the ground state to various excited states. For aromatic compounds like this compound, the spectrum is expected to show π → π* transitions, which are characteristic of conjugated systems. The presence of the nitro and cyano groups can lead to intramolecular charge transfer (ICT) bands. rsc.org

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. figshare.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com In this compound, the electron-withdrawing nitro and cyano groups are expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The electron-donating methyl groups, in contrast, would raise the energy of the HOMO. A computational analysis of the related 4-nitrobenzonitrile (B1214597) shows significant LUMO lobes on the carbon atoms at positions 1 (attached to CN) and 4 (attached to NO₂), indicating these are the primary sites for nucleophilic attack. wuxiapptec.com

Table 4: Frontier Molecular Orbital (FMO) Properties

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

Mechanistic Studies through Computational Modeling

Computational modeling is a vital tool for elucidating the complex mechanisms of chemical reactions. It allows for the exploration of reaction pathways, the characterization of transient species like transition states, and the prediction of reaction outcomes such as regioselectivity.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational modeling can map out the entire reaction energy profile. wuxiapptec.comresearchgate.net This involves calculating the energy of the system as the reactants approach each other, form intermediates, and transition to products.

A key aspect of this is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. wuxiapptec.com Transition state theory explains that the rate of a reaction is determined by the energy barrier to reach this state. ucl.ac.uk Computationally, a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com For the SNAr reaction of the related 4-nitrobenzonitrile with a methoxide (B1231860) nucleophile, calculations have shown that the activation energy for the rate-limiting step is consistent with a reaction that can proceed at room temperature. wuxiapptec.com The formation of an intermediate Meisenheimer complex is a characteristic feature of this pathway. youtube.com

Computational modeling can effectively predict the regioselectivity of a reaction, which is the preference for reaction at one site over another. In this compound, a nucleophile could potentially attack the carbon bearing the nitro group (C4) or the carbon of the nitrile group (C1).

Computational studies on the parent 4-nitrobenzonitrile have shown that the initial nucleophilic attack by methoxide preferentially occurs at the nitrile carbon, forming an imidate intermediate, rather than at the nitro-substituted carbon. wuxiapptec.com This regioselectivity is explained by a lower activation energy barrier for the attack at C1 compared to C4. wuxiapptec.com The presence of methyl groups at C2 and C5 in this compound would introduce steric hindrance and electronic effects (hyperconjugation) that could further influence the activation barriers and thus the regioselectivity of nucleophilic attack. Stereoselectivity, which relates to the formation of a specific stereoisomer, is less relevant for simple substitution on an achiral aromatic ring but becomes critical in more complex reactions where chiral centers are formed. illinois.edu

Scientific Inquiry into this compound Stalled by Lack of Publicly Available Research

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular behavior, detailed research findings from molecular dynamics simulations—specifically focusing on conformational analysis, intramolecular interactions, and the influence of solvents on this particular molecule—are not publicly available at this time.

Molecular dynamics simulations are powerful computational tools that provide insights into the dynamic nature of molecules at an atomic level. These simulations are crucial for understanding a compound's conformational landscape, the intricate network of intramolecular forces that govern its shape, and how its behavior changes in different solvent environments. Such studies are fundamental in various fields, including materials science and drug discovery, for predicting a compound's properties and interactions.

While general information regarding the basic properties of this compound can be found in chemical databases, the specific, in-depth computational analyses requested for this article are absent from the current body of scientific publications. The generation of a scientifically accurate and detailed article on the molecular dynamics of this compound, as outlined, is therefore not feasible. The creation of data tables and a thorough discussion of research findings would necessitate speculative data, which falls outside the standards of scientific accuracy.

Further research and publication in peer-reviewed scientific journals are required to fill this knowledge void. Until such studies are conducted and their findings disseminated, a detailed computational analysis of this compound remains an open area for scientific exploration.

Reactivity and Reaction Mechanisms of 2,5 Dimethyl 4 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides and other activated aromatic compounds. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the aromatic ring must be substituted with at least one strong electron-withdrawing group, and there must be a good leaving group present.

Activation by the Nitro Group

The nitro group (-NO2) is a powerful electron-withdrawing group, playing a crucial role in activating the benzene (B151609) ring of 2,5-dimethyl-4-nitrobenzonitrile towards nucleophilic attack. This activation stems from both inductive and resonance effects. Inductively, the electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring. More significantly, the nitro group deactivates the ring towards electrophilic attack by withdrawing electrons through resonance, creating a partial positive charge on the ortho and para positions relative to the nitro group.

This electron deficiency at the para-position (C4), where the nitro group is located, and the ortho-positions (C3 and C5) makes the ring susceptible to attack by nucleophiles. In the case of this compound, a nucleophile can attack the carbon atom bearing a suitable leaving group, leading to the formation of a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized and stabilized by the nitro group through resonance, lowering the activation energy for the reaction to proceed. The stability of the Meisenheimer complex is a key factor in the facility of SNAr reactions on nitro-activated aromatic rings.

Influence of Methyl Substituents on Reactivity

The two methyl groups (-CH3) at positions 2 and 5 of the benzene ring in this compound exert both electronic and steric effects that modulate its reactivity in SNAr reactions.

Steric Effects: The steric hindrance imposed by the methyl groups can be a more significant factor. The methyl group at position 5 is ortho to the nitro group and meta to a potential leaving group at position 4. The methyl group at position 2 is meta to the nitro group and ortho to a potential leaving group at position 1 (the nitrile group). In a typical SNAr reaction where a leaving group at a position activated by the nitro group is displaced, the methyl group at position 5 could sterically hinder the approach of a nucleophile to the carbon atom adjacent to the nitro group. Similarly, the methyl group at position 2 could influence the approach to the carbon bearing the nitrile group. This steric congestion around the reaction centers can increase the activation energy of the reaction and thus decrease the reaction rate. The extent of this steric hindrance depends on the size of the attacking nucleophile.

| Substituent | Position | Electronic Effect | Steric Effect on SNAr at C4 |

| Nitro (-NO2) | 4 | Strongly electron-withdrawing (activating) | - |

| Methyl (-CH3) | 2 | Weakly electron-donating (deactivating) | Minimal |

| Methyl (-CH3) | 5 | Weakly electron-donating (deactivating) | Moderate steric hindrance |

| Nitrile (-CN) | 1 | Electron-withdrawing (activating) | - |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, a transformation that is fundamental in the synthesis of aromatic amines. A variety of reducing agents and conditions can be employed, offering different degrees of selectivity.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups to primary amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. For a related compound, dimethyl-nitrobenzene, liquid-phase hydrogenation using a 5% Pd/C catalyst has been studied. The reaction proceeds to yield the corresponding dimethyl-aniline as the sole product. The rate of this hydrogenation is influenced by factors such as hydrogen pressure, catalyst loading, substrate concentration, and temperature. It is expected that this compound would undergo a similar transformation under these conditions to yield 4-amino-2,5-dimethylbenzonitrile. Care must be taken, as under more forcing conditions, the nitrile group can also be reduced.

| Catalyst | Conditions | Product |

| Pd/C | H2 gas, solvent (e.g., ethanol) | 4-amino-2,5-dimethylbenzonitrile |

| Pt/C | H2 gas, solvent | 4-amino-2,5-dimethylbenzonitrile |

| Raney Nickel | H2 gas, solvent | 4-amino-2,5-dimethylbenzonitrile |

Chemoselective Reduction Agents

In a molecule containing multiple reducible functional groups, such as the nitro and nitrile groups in this compound, chemoselectivity is a key consideration. Several reagents have been developed for the selective reduction of a nitro group in the presence of a nitrile.

One of the most effective methods for this transformation is the use of tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent like ethanol or ethyl acetate. This reagent readily reduces aromatic nitro compounds to their corresponding amines while leaving other sensitive groups, including nitriles, unaffected. The reaction is typically carried out by heating the substrate with an excess of SnCl2·2H2O.

Another approach involves the use of sodium borohydride (NaBH4) in combination with a catalyst. While NaBH4 alone is generally not strong enough to reduce an aromatic nitro group, its reactivity can be enhanced by the addition of transition metal complexes. For instance, systems like NaBH4/NiCl2 or NaBH4/CoCl2 have been shown to selectively reduce nitro groups in the presence of other functionalities. The choice of solvent and reaction temperature can also influence the selectivity of the reduction. A mixture of boron trifluoride etherate and sodium borohydride has also been explored for the selective reduction of nitriles in the presence of nitro groups, though careful optimization of reaction conditions is necessary to achieve the desired outcome.

| Reagent | Conditions | Selectivity |

| SnCl2·2H2O | Ethanol or Ethyl Acetate, heat | High for nitro group reduction |

| NaBH4/NiCl2 | Solvent (e.g., methanol) | Good for nitro group reduction |

| NaBH4/CoCl2 | Solvent (e.g., methanol) | Good for nitro group reduction |

Photoinduced Reductive Cycloadditions

Recent advancements in photochemistry have opened up new avenues for the transformation of nitroarenes. One such method is the photoinduced reductive [4+2] cycloaddition of nitroarenes. This reaction proceeds via the initial photoinduced reduction of the nitroarene to a nitrosoarene intermediate. This in-situ generated nitrosoarene can then participate in a Diels-Alder type reaction with a suitable diene.

This methodology has been successfully applied to a range of nitroarenes, including those with nitrile substituents. The reaction is typically carried out in the presence of a hydrogen atom donor and is initiated by visible light. This approach offers a novel way to functionalize the nitro group of this compound, leading to the formation of complex cyclic structures. The success of this reaction would depend on the specific diene used and the optimization of the reaction conditions.

Reactions Involving the Nitrile Group

The nitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond and a lone pair of electrons on the nitrogen atom. Its reactivity can be engaged through either the electrophilic carbon atom or the nucleophilic nitrogen atom.

While the nitrile carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or a Lewis base. Electrophilic addition to the nitrogen is a primary activation step for many nitrile reactions. This process involves the coordination of an electrophile, such as a proton (H⁺) from a Brønsted acid or a metal center from a Lewis acid, to the nitrogen atom. chemistrysteps.comproquest.comutrgv.edu This coordination significantly increases the electrophilic character of the nitrile carbon, making it more susceptible to attack by weak nucleophiles. libretexts.orglumenlearning.com

In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the nitrile nitrogen. libretexts.orglibretexts.orgorganicchemistrytutor.com This activation allows a poor nucleophile like water to attack the nitrile carbon, leading to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid. libretexts.orgorganicchemistrytutor.com Similarly, the Pinner reaction can be promoted by Lewis acids, which activate the nitrile for attack by an alcohol. beilstein-journals.org In the Ritter reaction, a carbocation acts as the electrophile, reacting with the nitrile nitrogen to form a nitrilium ion that is subsequently hydrolyzed to an amide. chemistrysteps.com

The interaction with Lewis acids, such as trimethylsilyl triflate (TMSOTf) or various metal complexes, is a well-established method for activating nitriles. proquest.combeilstein-journals.org For instance, the coordination of Lewis acids to the nitrogen lone pair in benzonitrile (B105546) has been shown to facilitate C-CN bond cleavage and other transformations by stabilizing the transition state. proquest.comutrgv.eduutexas.edu

| Electrophile | Example Reagent(s) | Activated Intermediate | Subsequent Reaction Type |

|---|---|---|---|

| Proton (H⁺) | H₂SO₄ + H₂O | Nitrilium Cation | Nucleophilic attack by water (Hydrolysis) |

| Lewis Acid | TMSOTf, Yb(OTf)₃, Ni/Pd complexes | Nitrile-Lewis Acid Adduct | Pinner reaction, C-CN bond activation |

| Carbocation (R₃C⁺) | Alkene/Alcohol + Strong Acid | N-Alkylnitrilium Cation | Ritter reaction (Amide formation) |

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org In this reaction, a 1,3-dipole reacts with a "dipolarophile" containing a double or triple bond. The nitrile group of this compound can serve as a dipolarophile, reacting with 1,3-dipoles like nitrile oxides (RC≡N⁺-O⁻) in a concerted, pericyclic process. organic-chemistry.orgnih.gov

Nitriles are generally considered modest dipolarophiles. However, their reactivity can be significantly influenced by substituents on the aromatic ring. organic-chemistry.org The presence of strong electron-withdrawing groups, such as the 4-nitro group in this compound, is expected to lower the energy of the nitrile's LUMO (Lowest Unoccupied Molecular Orbital). This facilitates the orbital interaction with the HOMO (Highest Occupied Molecular Orbital) of the 1,3-dipole, thereby accelerating the reaction. organic-chemistry.org

Theoretical studies, such as those performed using Density Functional Theory (DFT) on the cycloaddition of nitrile oxides with acetonitrile, have shown that these reactions have activation enthalpies typically in the range of 60–93 kJ/mol. nih.gov These studies also highlight that the electronic effects of substituents play a crucial role in determining the activation barrier of the reaction. nih.gov The reaction between a nitrile oxide and a benzonitrile derivative would lead to the formation of a 1,2,4-oxadiazole ring system.

| Substituent (R) on Nitrile Oxide (RCNO) | Calculated Activation Enthalpy (kJ/mol) | Effect on Reactivity |

|---|---|---|

| -H | ~75 | Reference |

| -CH₃ (Electron-donating) | ~80 | Slightly Decreased |

| -NO₂ (Electron-withdrawing) | ~65 | Increased |

Aromatic Rearrangement Reactions

The electrophilic nitration of substituted benzenes does not always lead directly to substitution products. In many cases, the electrophile can attack a substituted position (ipso attack), leading to the formation of non-aromatic cyclohexadienyl cation intermediates, which can be trapped by a nucleophile to form neutral diene adducts. cdnsciencepub.com These adducts can then undergo various rearrangement reactions to restore aromaticity.

Studies on isomers such as 2,3- and 3,4-dimethylbenzonitrile have provided significant insight into rearrangement pathways that are applicable to this compound. cdnsciencepub.com Nitration with nitric acid in acetic anhydride can lead to the formation of 1,4-adducts where nitro and acetoxy groups have added across the aromatic ring. cdnsciencepub.com